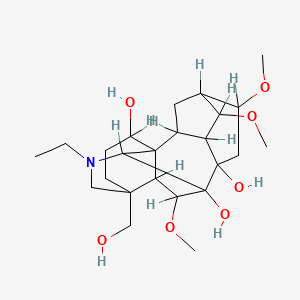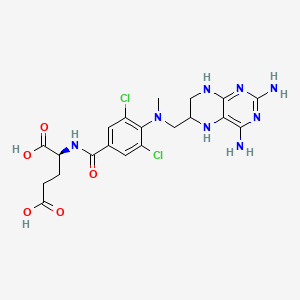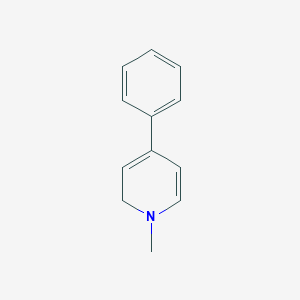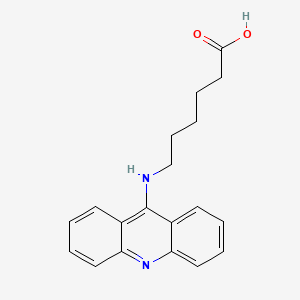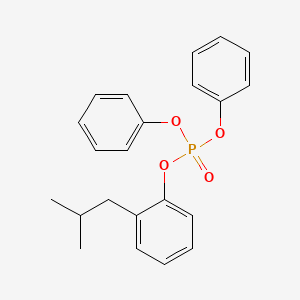![molecular formula C21H25N5O B1210894 Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- CAS No. 157012-69-6](/img/structure/B1210894.png)
Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as kinase inhibitors and apoptosis inducers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrrolo[2,3-d]pyrimidine precursors with phenolic compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve overall efficiency .
化学反応の分析
Types of Reactions
Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
科学的研究の応用
Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily through the inhibition of specific kinases, which are enzymes that play crucial roles in cell signaling and regulation. By binding to the active sites of these kinases, Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- can disrupt cellular processes such as proliferation and apoptosis. This makes it a promising candidate for targeted cancer therapies .
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory properties and potential therapeutic applications.
Uniqueness
Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This unique structure contributes to its potent biological activities and potential as a therapeutic agent .
特性
CAS番号 |
157012-69-6 |
|---|---|
分子式 |
C21H25N5O |
分子量 |
363.5 g/mol |
IUPAC名 |
2-(7-methyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidin-6-yl)phenol |
InChI |
InChI=1S/C21H25N5O/c1-24-17(15-8-2-3-9-18(15)27)14-16-19(24)22-21(26-12-6-7-13-26)23-20(16)25-10-4-5-11-25/h2-3,8-9,14,27H,4-7,10-13H2,1H3 |
InChIキー |
WLTJDXFDYLFDCH-UHFFFAOYSA-N |
SMILES |
CN1C(=CC2=C1N=C(N=C2N3CCCC3)N4CCCC4)C5=CC=CC=C5O |
正規SMILES |
CN1C(=CC2=C1N=C(N=C2N3CCCC3)N4CCCC4)C5=CC=CC=C5O |
Key on ui other cas no. |
157012-69-6 |
同義語 |
U 91736B U 91736B, monohydrobromide U-91736B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


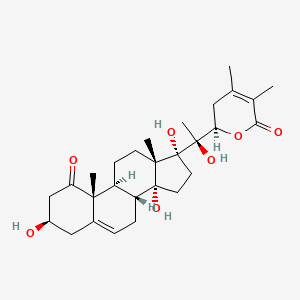

![3-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B1210813.png)
![N-[2-(2-methylpropyl)-1,3-dioxo-5-isoindolyl]-2-furancarboxamide](/img/structure/B1210814.png)
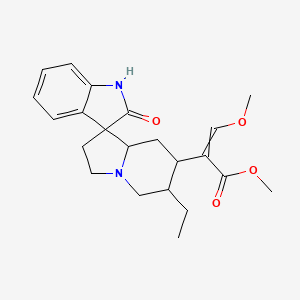
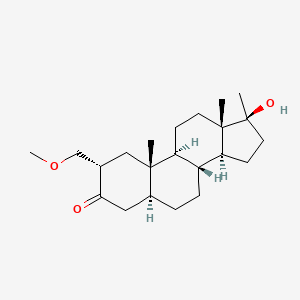
![3-Amino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1210819.png)
